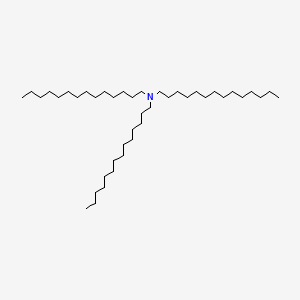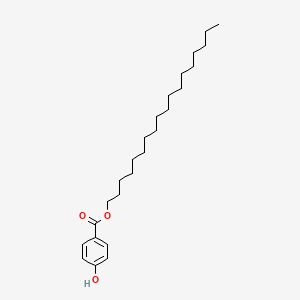
(S)-Camphorsulfonic acid diisopropylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Camphorsulfonic acid diisopropylamide is a chiral sulfonamide derived from camphorsulfonic acid. This compound is known for its utility in organic synthesis, particularly in asymmetric synthesis due to its chiral nature. It is often used as a resolving agent and a chiral auxiliary in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Camphorsulfonic acid diisopropylamide typically involves the reaction of camphorsulfonic acid with diisopropylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield. The process involves the formation of an intermediate sulfonyl chloride, which then reacts with diisopropylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction conditions ensures consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Camphorsulfonic acid diisopropylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Formation of Enolates: It can form enolates when treated with strong bases like lithium diisopropylamide (LDA), which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF.
Enolate Formation: Strong bases such as LDA are used, often at low temperatures (-78°C) to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides, while enolate formation can lead to the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
(S)-Camphorsulfonic acid diisopropylamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: It is used in the production of fine chemicals and specialty materials, where chiral purity is essential.
Mecanismo De Acción
The mechanism by which (S)-Camphorsulfonic acid diisopropylamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Lithium diisopropylamide (LDA): A strong base used in the formation of enolates, similar in its use in organic synthesis but not chiral.
Diisopropylamine: A precursor to LDA, used in various organic reactions but lacks the chiral properties of (S)-Camphorsulfonic acid diisopropylamide.
Uniqueness
This compound is unique due to its chiral nature, making it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in producing enantiomerically pure products.
Propiedades
Fórmula molecular |
C16H29NO3S |
|---|---|
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N,N-di(propan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C16H29NO3S/c1-11(2)17(12(3)4)21(19,20)10-16-8-7-13(9-14(16)18)15(16,5)6/h11-13H,7-10H2,1-6H3/t13-,16-/m1/s1 |
Clave InChI |
YVTXGMUWKRUQFM-CZUORRHYSA-N |
SMILES isomérico |
CC(C)N(C(C)C)S(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
SMILES canónico |
CC(C)N(C(C)C)S(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
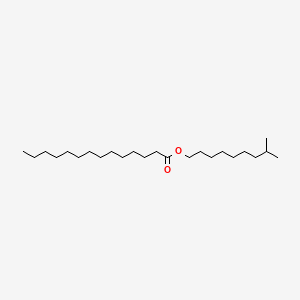
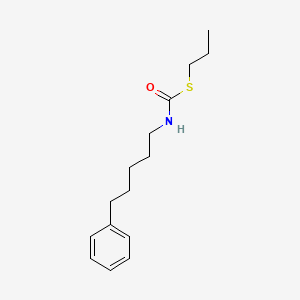


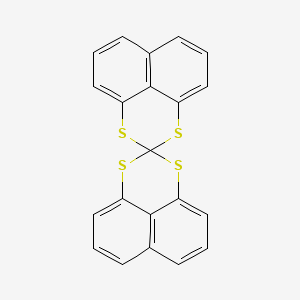
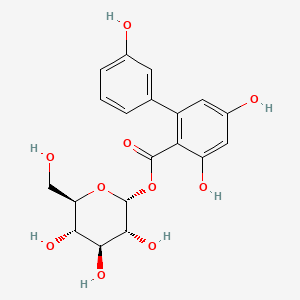
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)


![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
